molecular formula C10H14FNO2S B504942 N-(sec-butyl)-4-fluorobenzenesulfonamide CAS No. 349402-82-0

N-(sec-butyl)-4-fluorobenzenesulfonamide

Cat. No.: B504942
CAS No.: 349402-82-0
M. Wt: 231.29g/mol
InChI Key: WRQRREUZXGEQNH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-fluorobenzenesulfonamide (CAS: 349402-82-0) is a sulfonamide derivative with the molecular formula C₁₀H₁₄FNO₂S and a molecular weight of 231.29 g/mol . Its structure consists of a 4-fluorobenzenesulfonamide moiety linked to a sec-butyl group via a nitrogen atom.

Properties

CAS No.

349402-82-0

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29g/mol

IUPAC Name

N-butan-2-yl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3

InChI Key

WRQRREUZXGEQNH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

N-(4-Chlorobenzyl)-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluorobenzenesulfonamide
  • Structure : Features a 4-fluorobenzenesulfonamide core with a 4-chlorobenzyl group and a pyridine substituent.
  • Properties :
    • Yield: 85% (higher than many analogs due to optimized synthesis).
    • Melting Point: 86–92 °C (lower than simpler sulfonamides, likely due to bulky substituents).
    • MS (FAB): m/z 470 [M+H]⁺ .
N-(5-bromo-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide (8b)
  • Structure : Bromine and methoxy groups on the pyridine ring.
  • Properties :
    • Yield: 63.5% (lower due to steric hindrance from bromine).
    • HRMS (ESI): m/z 360.9589 [M+H]⁺ .
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (8c)
  • Structure : Differs by having two fluorine atoms on the benzene ring.
  • Properties :
    • Yield: 75.4% (higher than 8b, suggesting difluorination improves reactivity).
    • HRMS (ESI): m/z 378.9480 [M+H]⁺ .

Impact of Halogen and Alkyl Modifications

N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide
  • Structure : Replaces fluorine with iodine and adds a methoxy group .
  • Properties :
    • Molecular Weight: 369.22 g/mol (higher due to iodine's atomic mass).
    • Steric Effects: The bulky iodine atom may reduce solubility but enhance binding affinity in biological targets .
N-(3-cyano-2-thienyl)-4-fluorobenzenesulfonamide
  • Structure: Incorporates a thienyl ring with a cyano group.
  • Properties: Molecular Weight: 282.31 g/mol.

Crystallographic and Hydrogen-Bonding Comparisons

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide : Forms C(4) chains via N–H···O hydrogen bonds, propagated by glide symmetry. This contrasts with simpler analogs like N-(sec-butyl)-4-fluorobenzenesulfonamide, which may adopt different packing modes due to the sec-butyl group's branching .

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